molecular formula C11H14ClNO2 B1376867 2-Aminomethyl-indan-2-carboxylic acid hydrochloride CAS No. 1360547-49-4

2-Aminomethyl-indan-2-carboxylic acid hydrochloride

Cat. No.: B1376867
CAS No.: 1360547-49-4
M. Wt: 227.69 g/mol
InChI Key: ARFOSTMAANTWPJ-UHFFFAOYSA-N
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Description

2-Aminomethyl-indan-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

2-Aminomethyl-indan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and metabolic conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

According to a safety data sheet, this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminomethyl-indan-2-carboxylic acid hydrochloride typically involves the reaction of indan-2-carboxylic acid with aminomethylating agents under specific conditions. One common method includes the use of formaldehyde and ammonium chloride in the presence of a catalyst to facilitate the aminomethylation process. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required standards for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-indan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various substituted indane derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2-aminomethyl-indan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, influencing neurotransmission and cellular signaling.

Comparison with Similar Compounds

    2-Aminomethyl-indole-3-carboxylic acid: This compound shares a similar aminomethyl group but has an indole rather than an indane structure.

    2-Aminomethyl-benzofuran-3-carboxylic acid: Similar in structure but contains a benzofuran ring.

    2-Aminomethyl-naphthalene-3-carboxylic acid: Contains a naphthalene ring instead of an indane ring.

Uniqueness: 2-Aminomethyl-indan-2-carboxylic acid hydrochloride is unique due to its indane core structure, which imparts distinct chemical and biological properties. The rigidity and specific electronic configuration of the indane ring system can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(aminomethyl)-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11;/h1-4H,5-7,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFOSTMAANTWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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